molecular formula C12H16N2O2 B1490101 (3-Aminoazetidin-1-yl)(4-methoxy-3-methylphenyl)methanone CAS No. 2092034-84-7

(3-Aminoazetidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Cat. No. B1490101
CAS RN: 2092034-84-7
M. Wt: 220.27 g/mol
InChI Key: GTBFFZKHBOLMFA-UHFFFAOYSA-N
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Description

3-Aminoazetidin-1-yl)(4-methoxy-3-methylphenyl)methanone, also known as AMPM, is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of many compounds and is used as a building block in the synthesis of biologically active compounds. AMPM has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, AMPM has been found to have potential applications in the field of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Histamine H3 Receptor Agonists

This compound can be used in the development of non-imidazole histamine H3 receptor agonists . These agonists have in vivo central nervous system activity and can be used in the treatment of various neurological and psychiatric disorders .

Drug Metabolism Studies

The compound can be used in drug metabolism studies due to its weak activity on cytochrome P450 enzymes and good metabolic stability . This makes it a valuable tool in pharmacokinetic studies and drug development .

Neurological Research

The compound’s in vivo evaluation in a social recognition test in mice revealed an amnesic effect . This suggests potential applications in neurological research, particularly in the study of memory and cognition .

Synthesis of New Heterocyclic Amino Acid Derivatives

“(3-Aminoazetidin-1-yl)(4-methoxy-3-methylphenyl)methanone” can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . These derivatives can have a variety of biological activities .

Suzuki–Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki–Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon–carbon bonds .

Aza-Michael Addition Reactions

The compound can be used in aza-Michael addition reactions . This is a type of nucleophilic addition reaction where a compound with a multiple bond (like a double or triple bond) reacts with a nucleophile .

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(4-methoxy-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-5-9(3-4-11(8)16-2)12(15)14-6-10(13)7-14/h3-5,10H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFFZKHBOLMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC(C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminoazetidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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